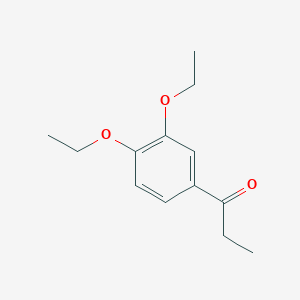
1-(3,4-Diethoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3,4-Dimethoxyphenyl)propan-1-one” is a unique chemical provided to early discovery researchers . It’s also known as "3,4-Dimethoxypropiophenone" .
Molecular Structure Analysis
The molecular formula of “1-(3,4-Dimethoxyphenyl)propan-1-one” is C11H14O3 . Its molecular weight is 194.23 .Physical And Chemical Properties Analysis
The compound has a density of 1.047 g/cm3 . Its boiling point is 295.2ºC at 760 mmHg . The flash point is 123.2ºC . It’s stored in a dry, room temperature environment .Aplicaciones Científicas De Investigación
Photophysical Studies
Research on chalcone derivatives, which share a similar structural motif to 1-(3,4-Diethoxyphenyl)propan-1-one, highlights their interesting photophysical properties. Studies have focused on understanding the vibronic interactions and solvent effects on the photophysical behaviors of these compounds. For instance, the investigation of vibronic interaction and photophysics in different chalcone derivatives reveals that these compounds exhibit strong phosphorescence emissions in specific conditions, suggesting their potential use in photophysical applications (Bangal et al., 1996).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of compounds structurally similar to 1-(3,4-Diethoxyphenyl)propan-1-one have been studied, indicating their potential as bioactive agents. For example, a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones demonstrated varying levels of antimicrobial activity against human pathogens and antioxidant activity, suggesting their utility in developing new therapeutic agents (Čižmáriková et al., 2020).
Metallophthalocyanines Synthesis
Novel peripherally tetra-substituted metallophthalocyanines, incorporating phthalonitrile derivatives with substituents similar to 1-(3,4-Diethoxyphenyl)propan-1-one, have been synthesized. These compounds exhibit unique aggregation behaviors and have been characterized for their potential applications in materials science, such as in photovoltaics and as catalytic agents (Acar et al., 2012).
Herbicidal Activity
The synthesis of novel carboxylic esters based on the 1-(diethoxyphosphoryl)-3-(4-ones-1H-1,2,3-triazol-1-yl)propan-2-yl scaffold demonstrates moderate to good herbicidal activities. This indicates the potential use of structurally related compounds, like 1-(3,4-Diethoxyphenyl)propan-1-one, in the development of new agrochemicals (Jin et al., 2015).
Molecular Docking and Computational Studies
The synthesis and characterization of compounds related to 1-(3,4-Diethoxyphenyl)propan-1-one have led to insights into their molecular structure and potential interactions with biological targets. Computational studies, including density functional theory (DFT) and molecular docking, suggest the utility of these compounds in exploring biological interactions and potential drug development (Rajamani et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3,4-diethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-11(14)10-7-8-12(15-5-2)13(9-10)16-6-3/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTLGUHMGAXWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Diethoxyphenyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2658248.png)
![1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2658249.png)


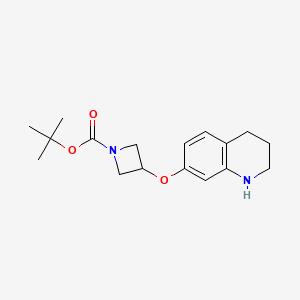
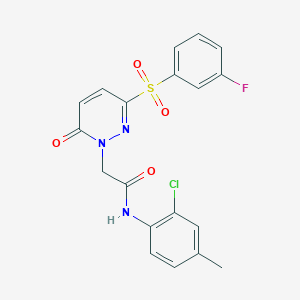
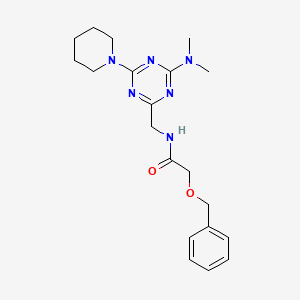
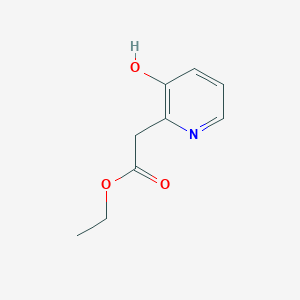

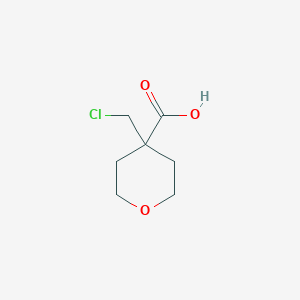

![4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperazine-1-sulfonyl fluoride](/img/structure/B2658264.png)
![(Z)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)ethylidene)hydroxylamine](/img/structure/B2658268.png)